molecular formula C11H20O2 B8478858 Methyl dec-5-enoate CAS No. 79837-87-9

Methyl dec-5-enoate

Cat. No. B8478858
CAS RN: 79837-87-9
M. Wt: 184.27 g/mol
InChI Key: YYRDDAPQDPABPZ-UHFFFAOYSA-N
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Patent
US07252849B2

Procedure details

Methyl 6-bromodecanoate (1.2 g) and quinoline (1.2g) were mixed together, and then allowed to react at 240° C. for 5 minutes. After the reaction was completed, the reaction solution was extracted with ether, washed with dilute sulfuric acid, washed with water, dried, evaporated to remove the solvent, and then distilled, thereby giving a mixture of methyl 5-decenoate and methyl 6-decenoate (310 mg). The mixture was hydrolyzed in a coventional manner, thereby giving a mixture (270 mg) of 5-decenoic acid and 6-decenoic acid (1/1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methyl 6-decenoate
Quantity
310 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9]C)=[O:8].N1C2C(=CC=CC=2)C=CC=1.C(OC)(=O)CCCC=CCCCC.C(OC)(=O)CCCCC=CCCC.C(O)(=O)CCCCC=CCCC>>[C:7]([OH:9])(=[O:8])[CH2:6][CH2:5][CH2:4][CH:3]=[CH:2][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC=CCCC)(=O)O
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC(CCCCC(=O)OC)CCCC
Name
Quantity
1.2 g
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC=CCCCC)(=O)OC
Name
methyl 6-decenoate
Quantity
310 mg
Type
reactant
Smiles
C(CCCCC=CCCC)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 240° C. for 5 minutes
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted with ether
WASH
Type
WASH
Details
washed with dilute sulfuric acid
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
giving

Outcomes

Product
Name
Type
product
Smiles
C(CCCC=CCCCC)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: CALCULATEDPERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.